N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a thiadiazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting an amine with an acyl chloride or anhydride.
Final Coupling: The final step involves coupling the thiadiazole derivative with the acetamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the acetamide moiety, potentially leading to ring opening or amine formation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced thiadiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The thiadiazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications.
Medicine
Drug Development: The compound’s unique structure allows it to interact with various biological targets, making it a potential lead compound in drug discovery.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole ring and the sulfanyl group are particularly important for binding to these targets, often through hydrogen bonding, van der Waals interactions, or covalent bonding. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide: can be compared with other thiadiazole derivatives such as:
Uniqueness
The presence of both the 3,5-dimethoxyphenyl group and the acetamide moiety in this compound provides unique electronic and steric properties that can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19N3O4S2 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19N3O4S2/c1-12(24)13-4-6-15(7-5-13)21-18(25)11-28-20-23-22-19(29-20)14-8-16(26-2)10-17(9-14)27-3/h4-10H,11H2,1-3H3,(H,21,25) |
InChI Key |
WCEPPTODLXNMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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